3-Amino-1-phenyl-2-pyrazolin-5-one
Overview
Description
3-Amino-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyrazoline ring, which is a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various spirocompounds , which suggests that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
It is known to participate in efficient and green reactions with isatins and β-diketone in aqueous medium . This suggests that the compound may interact with its targets through a mechanism involving the formation of covalent bonds, leading to the synthesis of novel spirocompounds .
Biochemical Pathways
The compound is involved in the synthesis of spiroindoline derivatives containing pyrazolo . These derivatives are widely distributed in a number of pharmaceuticals and natural products with prominent pharmacological activities . Therefore, the biochemical pathways affected by 3-Amino-1-phenyl-2-pyrazolin-5-one likely involve the synthesis and metabolism of these spirocompounds.
Pharmacokinetics
Its molecular weight of 1751873 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the synthesis of a series of novel spirocompounds . These compounds have a wide range of biological activities, including antimicrobial, antidepressive, and antihyperglycemic activities .
Action Environment
The action of this compound is influenced by the presence of other compounds such as isatins and β-diketone, as well as the reaction medium . The compound is reported to react efficiently in an aqueous medium in the presence of PEG–SO3H , suggesting that the reaction environment plays a crucial role in its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-1-phenyl-2-pyrazolin-5-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazoline ring . The reaction typically requires acidic or basic conditions and is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and hydrazine derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Amino-1-phenyl-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminoantipyrine: Similar in structure but with different pharmacological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a reagent in analytical chemistry.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Used in the synthesis of various organic compounds
Uniqueness: 3-Amino-1-phenyl-2-pyrazolin-5-one is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
5-amino-2-phenyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVZHYARSAVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194382 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4149-06-8 | |
Record name | 3-Amino-1-phenyl-2-pyrazolin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4149-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4149-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-phenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Amino-1-phenyl-2-pyrazolin-5-one in chemical synthesis?
A1: this compound is a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. It is frequently used as a reagent in condensation reactions to form:
- Pyrazolo[3,4-b]pyridines: These compounds exhibit promising antibacterial and antifungal activities, potentially contributing to environmental protection efforts. []
- Pyrazolopyranopyrazoles: This class of compounds often displays vibrant colors and might possess useful pharmacological properties. []
- Spiro compounds: These unique structures, incorporating pyrazole moieties, are formed through a tandem condensation-dimerization process. []
- Indeno[1,2:4,5]pyrimido[1,2-a]benzimidazole-13-ones: This complex ring system is another example of the versatility of this compound in heterocyclic synthesis. []
Q2: Which chemical reactions are commonly employed with this compound?
A2: this compound readily undergoes condensation reactions with various electrophiles, including:
- Aromatic Aldehydes: These reactions yield 4-Arylidene-pyrazolones, often brightly colored compounds with potential as antifungal agents and intermediates in pharmaceutical synthesis. []
- Activated Double Bond Systems: Reactions with acrylonitrile, ethyl acrylate, and crotononitrile lead to diverse substituted pyrazole derivatives, highlighting the compound's ability to participate in conjugate addition reactions. []
- Vinamidinium Salts: This reaction provides an efficient, single-step route to 2-phenyl-5-aryl-1,6-dihydropyrazolo[3,4- b]pyridin-3-ones and related carbaldehydes. []
- 2-Arylindan-1,3-diones: Condensation with these compounds leads to the formation of indenopyrimidobenzimidazole derivatives, expanding the scope of accessible heterocycles. []
Q3: What are the advantages of using this compound in organic synthesis?
A3: Several characteristics make this compound attractive for synthetic chemists:
Q4: Has this compound been utilized in developing analytical methods?
A4: Yes, it has been employed in an improved method for quantifying N-demethylantipyrine (N-DEM-AP) in urine samples. [] The method involves adding this compound to the sample before extraction, resulting in a significant improvement in recovery rates for N-DEM-AP.
Q5: Are there green chemistry applications of this compound?
A5: Recent research has explored its use in environmentally friendly synthetic procedures:
- Aqueous Medium Reactions: The compound participates efficiently in multicomponent reactions in water, reducing the reliance on harmful organic solvents. []
- Heterogeneous Catalysis: Reactions catalyzed by Mg/Al-LDH nanomaterials, which can be recovered and reused, offer a sustainable alternative to conventional catalysts. []
- Magnetic Nanoparticle Supported Ionic Liquids: These innovative catalysts, incorporating this compound, have proven effective in synthesizing new spiro derivatives while minimizing waste and enabling easy catalyst separation. []
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